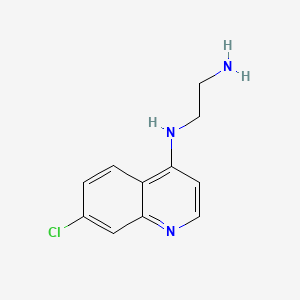

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine

概要

説明

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety attached to an ethane-1,2-diamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine typically involves the reaction of 4,7-dichloroquinoline with ethylene diamine. The reaction is carried out in the presence of ethanol under reflux conditions. The mixture is heated at 90°C for 30 minutes in an ultrasonic bath to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and purity of the product .

化学反応の分析

Types of Reactions

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the chloroquinoline moiety to a more reduced form.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

Antimalarial Activity

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine and its derivatives have been extensively studied for their antimalarial properties. They inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that certain derivatives exhibit significant growth inhibition with IC50 values as low as 6.7 nM against sensitive strains of the parasite . The compound's structure allows it to interact effectively with the parasite's biological mechanisms, making it a candidate for further development as an antimalarial drug.

Alzheimer’s Disease Research

The compound has also been investigated for its potential in treating Alzheimer's Disease. It shows affinity for key targets such as β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's. This multi-target approach positions this compound as a promising lead compound for developing disease-modifying therapies .

Entomological Applications

Insecticidal Properties

Research has demonstrated the insecticidal effects of this compound on larval vectors of malaria and dengue fever, specifically targeting Anopheles stephensi and Aedes aegypti. The compound exhibited lethal toxicity with concentrations ranging from 4.408 μM/mL to 10.669 μM/mL depending on the life stage of the insects tested . This highlights its potential as an environmentally friendly insecticide that could reduce disease transmission without harming non-target organisms.

Organic Synthesis

Synthesis of New Derivatives

this compound serves as a valuable starting material in organic synthesis, particularly in creating new quinoline derivatives. These derivatives have shown moderate antimalarial activity and can be tailored for specific biological functions through structural modifications . The compound's versatility in synthesis allows researchers to explore a wide range of chemical transformations that could lead to novel therapeutic agents.

Biochemical Analysis

Mechanisms of Action

The biochemical properties of this compound include its ability to inhibit enzymes such as topoisomerases, which are vital for DNA replication and repair processes. Additionally, it modulates cellular signaling pathways by interacting with proteins involved in these pathways, thereby influencing gene expression and metabolic processes .

Table 1: In Vitro Antimalarial Activity

| Compound | IC50 (nM) | Target Organism |

|---|---|---|

| This compound | 6.7 | Plasmodium falciparum (sensitive strain) |

| Derivative A | 8.5 | Plasmodium falciparum (resistant strain) |

Table 2: Insecticidal Effects

| Insect Species | Life Stage | Lethal Concentration (μM/mL) |

|---|---|---|

| Anopheles stephensi | First instar | 4.408 |

| Anopheles stephensi | Pupae | 7.958 |

| Aedes aegypti | First instar | 5.016 |

| Aedes aegypti | Pupae | 10.669 |

Case Studies

Case Study 1: Antimalarial Efficacy

A study conducted by Shafi et al. demonstrated that derivatives of this compound displayed significant antimalarial activity against resistant strains of Plasmodium falciparum. The research emphasized the need for novel compounds due to increasing resistance to existing treatments .

Case Study 2: Insect Vector Control

Another study focused on the insecticidal properties against mosquito larvae indicated that this compound could serve as an effective larvicide without adverse effects on non-target organisms . This positions the compound as a viable alternative for vector control strategies in public health.

作用機序

The mechanism of action of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death. For its antiviral activity, the compound inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis .

類似化合物との比較

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

Quinacrine: A compound with a similar quinoline core but different substituents.

Uniqueness

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is unique due to its specific ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

生物活性

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimalarial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHClN

Molecular Weight: 221.69 g/mol

CAS Number: 5407-57-8

The compound features a chloroquinoline moiety, which is known for its biological activity, particularly in antimalarial applications. The ethane-1,2-diamine component enhances its interaction with biological targets.

2.1 Target of Action

This compound primarily targets the Plasmodium falciparum parasite, responsible for malaria. Similar compounds have demonstrated efficacy against both chloroquine-sensitive and resistant strains of this parasite.

2.2 Mode of Action

The compound is believed to inhibit hemozoin formation by complexing with heme, a process crucial for the detoxification of free heme in the parasite . Additionally, it may inhibit topoisomerases, which are vital for DNA replication and repair processes.

2.3 Biochemical Pathways

Research indicates that this compound affects various biochemical pathways:

- Apoptosis Induction: In cancer cells, it activates caspase enzymes and disrupts mitochondrial function.

- Cell Signaling Modulation: It influences pathways such as MAPK and PI3K/Akt, altering gene expression and cellular metabolism.

3.1 Antimalarial Activity

Studies have shown that this compound exhibits potent antimalarial activity. It has been effective in reducing parasitemia in infected models and shows promise against resistant strains .

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including leukemia cells (HL60, K562). The selectivity index against K562 cells ranged from 1.89 to 5.50 when compared to doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | <10 | - |

| Anticancer | K562 (Leukemia) | 5.50 | 1.89 - 5.50 |

| Cytotoxicity | CCRF-CEM (Cancer) | 50 | - |

Case Study: Antileukemic Potential

In a study assessing novel derivatives of this compound against leukemia cell lines, it was found that the compound displayed significant cytotoxic effects while maintaining a favorable selectivity index compared to standard treatments like doxorubicin . This suggests its potential as a lead compound in developing new therapies for leukemia.

6. Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates that this compound is lipophilic with favorable distribution characteristics across biological membranes. In silico analyses suggest low toxicity potential with no significant reproductive or irritative effects observed .

特性

IUPAC Name |

N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDASFGJHWAFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277974 | |

| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-57-8 | |

| Record name | 5407-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine in medicinal chemistry research?

A1: this compound serves as a crucial building block in synthesizing novel compounds with potential antileukemic and antimalarial properties. This significance stems from its structural similarity to established drugs like chloroquine and primaquine, known for their biological activities. [, ]

Q2: How do the synthesized compounds incorporating this compound exhibit antileukemic potential?

A2: Research suggests that these compounds interact with the BCR-ABL1 tyrosine kinase enzyme, a key player in the development of chronic myeloid leukemia. [] While the exact mechanism needs further investigation, this interaction likely disrupts essential cellular processes within leukemic cells, leading to their death. Notably, some synthesized compounds demonstrated promising selectivity towards leukemia cells compared to normal fibroblasts, indicating a potential for targeted therapy with reduced side effects. []

Q3: How does the structure of this compound-based compounds affect their antimalarial activity?

A3: Studies show that incorporating this compound with 7-chloro-4-aminoquinoline units linked by various amino acids can enhance activity against chloroquine-resistant strains of Plasmodium falciparum. [] Specifically, the presence and type of amino acid linker significantly influence the compound's effectiveness against the parasite. [] This highlights the importance of structure-activity relationship studies for optimizing the antimalarial potency of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。